2-Chloro-6-isopropylnicotinonitrile

Description

The exact mass of the compound 2-Chloro-6-isopropylnicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6-isopropylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-isopropylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

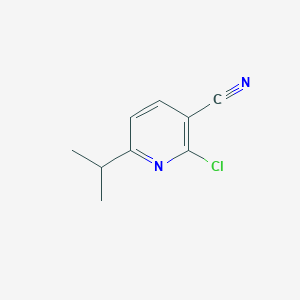

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-propan-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-6(2)8-4-3-7(5-11)9(10)12-8/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXQCYPAMGNZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670654 | |

| Record name | 2-Chloro-6-(propan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108244-44-6 | |

| Record name | 2-Chloro-6-(propan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(propan-2-yl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-isopropylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

2-Chloro-6-isopropylnicotinonitrile, registered under the CAS number 108244-44-6, is a halogenated pyridine derivative that has emerged as a valuable building block in synthetic organic chemistry. Its unique structural features, comprising a reactive chloro substituent, a synthetically versatile nitrile group, and a lipophilic isopropyl moiety, make it an attractive starting material for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance in the field of drug discovery and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in research and development. While some experimental data for 2-Chloro-6-isopropylnicotinonitrile is not extensively reported in publicly available literature, its key identifiers and some physical characteristics are established.

Table 1: Physicochemical Properties of 2-Chloro-6-isopropylnicotinonitrile

| Property | Value | Source |

| CAS Number | 108244-44-6 | [1] |

| Molecular Formula | C₉H₉ClN₂ | [2][3] |

| Molecular Weight | 180.63 g/mol | [2][3] |

| Appearance | Solid (predicted) | [3][4] |

| Canonical SMILES | CC(C)c1ccc(C#N)c(Cl)n1 | [3] |

| InChI Key | KZXQCYPAMGNZPE-UHFFFAOYSA-N | [3] |

Note: Some physical properties such as melting point, boiling point, and solubility are not consistently reported across public domains and should be determined experimentally for specific applications.

Spectroscopic Characterization: A Glimpse into the Molecular Architecture

Predicted ¹H NMR Spectral Features:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the isopropyl and aromatic protons.

-

Isopropyl Protons: A doublet for the six methyl protons (-(CH₃)₂) and a septet for the methine proton (-CH).

-

Aromatic Protons: Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants would be indicative of their ortho relationship.

Predicted ¹³C NMR Spectral Features:

The carbon NMR spectrum would show nine distinct signals, corresponding to each unique carbon atom in the molecule.

-

Isopropyl Carbons: Two signals, one for the methyl carbons and one for the methine carbon.

-

Aromatic and Nitrile Carbons: Seven signals corresponding to the five carbons of the pyridine ring and the nitrile carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitrile groups and the electron-donating nature of the isopropyl group.

Synthesis of 2-Chloro-6-isopropylnicotinonitrile: A Strategic Approach

While a specific, detailed experimental protocol for the synthesis of 2-Chloro-6-isopropylnicotinonitrile is not prominently published, its synthesis can be logically deduced from established methods for preparing analogous 2-chloronicotinonitrile derivatives. A plausible and widely utilized synthetic strategy involves the chlorination of a corresponding N-oxide precursor.

A general and robust method for the synthesis of 2-chloronicotinonitriles involves the treatment of nicotinamide-1-oxide with a mixture of phosphorus pentachloride and phosphorus oxychloride.[5] This reaction proceeds through a vigorous, often exothermic, process and requires careful control of the reaction temperature.[5]

Illustrative Synthetic Workflow:

The following diagram outlines a probable synthetic pathway to 2-Chloro-6-isopropylnicotinonitrile, adapted from known procedures for similar compounds.

Caption: A plausible synthetic workflow for 2-Chloro-6-isopropylnicotinonitrile.

Step-by-Step Experimental Protocol (Hypothetical, based on analogous syntheses):

This protocol is illustrative and should be optimized and validated under appropriate laboratory conditions.

-

N-Oxidation of 6-isopropylnicotinamide:

-

Dissolve 6-isopropylnicotinamide in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, for example, hydrogen peroxide, dropwise at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction mixture to isolate the crude 6-isopropylnicotinamide-1-oxide. Purification may be achieved by recrystallization.

-

-

Chlorination and Dehydration:

-

In a well-ventilated fume hood, carefully add phosphorus pentachloride to phosphorus oxychloride.

-

To this mixture, add the 6-isopropylnicotinamide-1-oxide portion-wise, controlling the exothermic reaction with external cooling if necessary.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a dilute base solution and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude 2-Chloro-6-isopropylnicotinonitrile can be purified by column chromatography or recrystallization.

-

Reactivity and Mechanistic Considerations: A Hub for Molecular Diversity

The chemical reactivity of 2-Chloro-6-isopropylnicotinonitrile is primarily dictated by the interplay of its three functional groups.

Nucleophilic Aromatic Substitution (SNA): The Gateway to Functionalization

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA) reactions. The electron-withdrawing nature of the adjacent ring nitrogen and the nitrile group at the 3-position activates the C2-carbon towards nucleophilic attack.

Caption: Generalized mechanism of nucleophilic aromatic substitution.

This reactivity allows for the introduction of a wide array of functional groups by reacting 2-Chloro-6-isopropylnicotinonitrile with various nucleophiles, including:

-

Amines: To form 2-amino-6-isopropylnicotinonitrile derivatives.

-

Alkoxides and Phenoxides: To synthesize the corresponding ethers.

-

Thiols: To produce 2-thioether-6-isopropylnicotinonitriles.

-

Organometallic Reagents: For carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), often requiring a palladium or other transition metal catalyst.

The relative reactivity of the chloro group is a key consideration. In general, for nucleophilic aromatic substitution on pyridine rings, the reactivity of halogens follows the order F > Cl > Br > I.[6]

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into several other important functionalities:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-chloro-6-isopropylnicotinic acid) or amide (2-chloro-6-isopropylnicotinamide).

-

Reduction: The nitrile group can be reduced to a primary amine (2-aminomethyl-6-chloro-6-isopropylpyridine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.

Reactions Involving the Isopropyl Group

The isopropyl group is generally less reactive but can undergo free-radical halogenation at the benzylic-like position under appropriate conditions.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocyclic scaffolds are prevalent in a vast number of approved pharmaceutical agents.[7] The presence of a chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[7] 2-Chloro-6-isopropylnicotinonitrile, as a functionalized building block, holds considerable potential in the synthesis of novel therapeutic agents.

While specific drugs derived directly from this compound are not widely documented, its structural motifs are found in various classes of biologically active molecules. The 2-chloropyridine core is a key component in numerous pharmaceuticals. The nitrile group can act as a hydrogen bond acceptor or be a precursor to other essential functional groups in a drug candidate. The isopropyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.

Potential therapeutic areas where derivatives of 2-Chloro-6-isopropylnicotinonitrile could be explored include:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core for interaction with the ATP-binding site.

-

GPCR Modulators: The pyridine scaffold is a common feature in ligands for G-protein coupled receptors.

-

Antiviral and Antibacterial Agents: Heterocyclic compounds are a rich source of antimicrobial agents.

The strategic functionalization of 2-Chloro-6-isopropylnicotinonitrile allows medicinal chemists to rapidly generate libraries of diverse compounds for high-throughput screening and lead optimization.

Safety and Handling

2-Chloro-6-isopropylnicotinonitrile is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 3).[2][3] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

Refer to the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion and Future Outlook

2-Chloro-6-isopropylnicotinonitrile is a synthetically valuable and versatile building block with significant potential for applications in organic synthesis and medicinal chemistry. Its trifunctional nature provides multiple avenues for chemical modification, enabling the construction of complex molecular architectures. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the utility of such strategically functionalized heterocyclic compounds is poised to expand. Further research into the synthesis, reactivity, and application of 2-Chloro-6-isopropylnicotinonitrile will undoubtedly unlock new opportunities for the development of innovative therapeutics and other advanced materials.

References

-

Chemical shifts. (n.d.). Retrieved January 18, 2026, from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 18, 2026, from [Link]

-

2-chloronicotinonitrile - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

-

Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. (n.d.). Retrieved January 18, 2026, from [Link]

- Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents. (n.d.).

- The preparation method of the chloro- nicotinonitrile of 2 - Google Patents. (n.d.).

-

2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3 - Methylamine Supplier. (n.d.). Retrieved January 18, 2026, from [Link]

-

2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

- Preparation method of 2-chloronicotinic acid - Google Patents. (n.d.).

- Method for preparing 2-chloro-6-methylthiotoluene - Google Patents. (n.d.).

-

S. G. R. E. T. A. L. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- The preparation method of 2-chloronicotinic acid - Google Patents. (n.d.).

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents. (n.d.).

-

2-chloro-6-methyl-5-nitronicotinamide - C7H6ClN3O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 18, 2026, from [Link]

-

11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. (n.d.). Retrieved January 18, 2026, from [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (n.d.). Retrieved January 18, 2026, from [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]

- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).

-

7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved January 18, 2026, from [Link]

- Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents. (n.d.).

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. 108244-44-6|2-Chloro-6-isopropylnicotinonitrile|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-Chloro-6-isopropylnicotinonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-6-isopropylnicotinonitrile: Properties, Reactivity, and Applications in Drug Discovery

Introduction

2-Chloro-6-isopropylnicotinonitrile is a substituted pyridine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a reactive chloro substituent, an electron-withdrawing nitrile group, and a lipophilic isopropyl moiety—makes it an attractive scaffold for the development of novel therapeutic agents. The pyridine core is a prevalent feature in numerous pharmaceuticals, and the specific substitution pattern of this molecule offers multiple avenues for chemical modification.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic signature, reactivity profile, and potential applications of 2-Chloro-6-isopropylnicotinonitrile, with a focus on its utility for researchers and professionals in drug development.

Chemical Identity and Physical Properties

Correctly identifying a compound is the foundational step for any laboratory work. The key identifiers and physical properties of 2-Chloro-6-isopropylnicotinonitrile are summarized below. These data are critical for ensuring the purity of the material, designing appropriate reaction conditions, and establishing safe handling protocols.

| Property | Value | Source(s) |

| IUPAC Name | 2-Chloro-6-(propan-2-yl)pyridine-3-carbonitrile | N/A |

| CAS Number | 108244-44-6 | [3] |

| Molecular Formula | C₉H₉ClN₂ | |

| Molecular Weight | 180.63 g/mol | |

| Appearance | Solid (predicted) | |

| SMILES | CC(C)c1ccc(C#N)c(Cl)n1 | |

| InChI Key | KZXQCYPAMGNZPE-UHFFFAOYSA-N |

Spectroscopic Characterization

While specific spectra for this exact molecule are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features. These predictions are instrumental for chemists to confirm the identity and purity of the compound after synthesis or purchase.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

-

Isopropyl Group: A doublet integrating to six hydrogens (representing the two CH₃ groups) and a septet integrating to one hydrogen (for the CH group) are anticipated.[4] This classic splitting pattern is a definitive indicator of the isopropyl moiety.

-

Aromatic Protons: Two distinct signals in the aromatic region (typically 7.0-9.0 ppm), each integrating to one hydrogen, are expected. These would likely appear as doublets due to coupling with each other.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to each unique carbon atom in the molecule. Key expected shifts include the nitrile carbon (C≡N) around 115-120 ppm, carbons of the pyridine ring, and the carbons of the isopropyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.

-

A sharp, intense absorption band in the range of 2220-2240 cm⁻¹ is the characteristic stretching vibration of the nitrile (C≡N) group.

-

Bands in the 1400-1600 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the pyridine ring.

-

Absorptions in the 2850-3000 cm⁻¹ range will be due to C-H stretching of the isopropyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 180. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive confirmation of the compound's composition.[5]

Synthesis and Manufacturing

The causality behind this choice is rooted in the electronics of the pyridine ring. The N-oxide functionality activates the 2-position of the ring, making it more susceptible to nucleophilic attack by a chlorinating agent.

A plausible synthetic workflow is outlined below:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 108244-44-6|2-Chloro-6-isopropylnicotinonitrile|BLD Pharm [bldpharm.com]

- 4. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. lehigh.edu [lehigh.edu]

- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 7. chempanda.com [chempanda.com]

An In-depth Technical Guide to 2-Chloro-6-isopropylnicotinonitrile: Synthesis, Structure, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-6-isopropylnicotinonitrile, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and chemical synthesis. This document delves into its molecular structure, proposed synthesis, spectroscopic analysis, reactivity, and potential applications, offering field-proven insights and methodologies.

Core Molecular Attributes

2-Chloro-6-isopropylnicotinonitrile (CAS No. 108244-44-6) is a halogenated heterocyclic compound with a molecular formula of C₉H₉ClN₂ and a molecular weight of 180.63 g/mol . The presence of a chlorine atom, a nitrile group, and an isopropyl substituent on the pyridine ring imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂ | |

| Molecular Weight | 180.63 g/mol | |

| CAS Number | 108244-44-6 | |

| Appearance | Solid (predicted) | |

| SMILES | CC(C)c1ccc(C#N)c(Cl)n1 | |

| InChI | 1S/C9H9ClN2/c1-6(2)8-4-3-7(5-11)9(10)12-8/h3-4,6H,1-2H3 |

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

A viable approach involves the chlorination of 2-amino-6-isopropylnicotinonitrile. A patent for a structurally related compound, 2-amino-5-chloro-6-isopropylnicotinonitrile, describes the use of N-chlorosuccinimide (NCS) for the chlorination of 2-amino-6-isopropylnicotinonitrile.[1] This suggests that direct chlorination at the 2-position might be challenging without activation, and a more classical approach, such as a Sandmeyer reaction, may be more appropriate.

A reliable method for the synthesis of related 2-chloronicotinonitriles involves the diazotization of the corresponding 2-aminonicotinonitrile followed by a Sandmeyer reaction.[2]

Detailed Experimental Protocol (Proposed)

Step 1: Diazotization of 2-Amino-6-isopropylnicotinonitrile

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-6-isopropylnicotinonitrile (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in water and add it dropwise to the cooled suspension, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Causality: The use of a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The excess acid ensures the complete protonation of the amino group and stabilizes the resulting diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Cool the copper(I) chloride solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-Chloro-6-isopropylnicotinonitrile.

Causality: The copper(I) chloride catalyzes the displacement of the diazonium group with a chloride ion. The use of hydrochloric acid as the solvent provides the chloride nucleophile.

Structural Elucidation: A Predictive Spectroscopic Analysis

As experimental spectroscopic data for 2-Chloro-6-isopropylnicotinonitrile is not publicly available, this section provides a predictive analysis based on the known spectral characteristics of analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons and the isopropyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | d | 1H | H-4 | The proton at position 4 is expected to be a doublet due to coupling with the proton at position 5. |

| ~7.2 | d | 1H | H-5 | The proton at position 5 will appear as a doublet due to coupling with the proton at position 4. |

| ~3.2 | sept | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons. |

| ~1.3 | d | 6H | -CH(CH₃)₂ | The six protons of the two methyl groups are equivalent and will appear as a doublet due to coupling with the methine proton. |

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven signals, corresponding to the nine carbon atoms in the molecule, with two pairs of equivalent carbons in the isopropyl group.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-6 | The carbon bearing the isopropyl group is expected to be significantly downfield. |

| ~152 | C-2 | The carbon attached to the electronegative chlorine atom will be deshielded and appear downfield.[3] |

| ~140 | C-4 | Aromatic carbon. |

| ~120 | C-5 | Aromatic carbon. |

| ~117 | C-3 | The carbon attached to the nitrile group. |

| ~115 | -C≡N | The nitrile carbon typically appears in this region. |

| ~35 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~22 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~2230 | C≡N stretch | A sharp, medium-intensity peak characteristic of a nitrile group. |

| ~1600-1450 | C=C and C=N stretches | Aromatic ring vibrations. |

| ~3000-2850 | C-H stretch | Aliphatic C-H stretching of the isopropyl group. |

| ~850-550 | C-Cl stretch | A peak in the fingerprint region corresponding to the carbon-chlorine bond.[4] |

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z = 180. An M+2 peak at m/z = 182 with approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope.[5]

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃) from the isopropyl group to give a fragment at m/z = 165.

-

Loss of a chlorine atom (-Cl) to yield a fragment at m/z = 145.

-

Cleavage of the C-C bond of the isopropyl group.

-

Reactivity and Potential Applications

The chemical reactivity of 2-Chloro-6-isopropylnicotinonitrile is primarily dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitrile group, and the presence of a good leaving group (chloride) at the 2-position.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to generate a library of substituted 6-isopropylnicotinonitrile derivatives. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Applications in Drug Discovery

Nicotinonitrile derivatives are recognized as important scaffolds in medicinal chemistry, with many exhibiting a broad range of biological activities.[6] While specific applications of 2-Chloro-6-isopropylnicotinonitrile are not extensively documented, its structural motifs are present in molecules of pharmaceutical interest. For instance, a closely related compound, 2-amino-5-chloro-6-isopropylnicotinonitrile, is used as an intermediate in the synthesis of aminopyrimidinone derivatives, which are investigated as potential therapeutic agents.[1] This suggests that 2-Chloro-6-isopropylnicotinonitrile could serve as a key building block for the synthesis of novel bioactive compounds.

Handling and Safety

2-Chloro-6-isopropylnicotinonitrile is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Chloro-6-isopropylnicotinonitrile is a versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and a predictive analysis of its spectroscopic properties. The reactivity of the 2-chloro position opens avenues for the synthesis of a diverse array of substituted nicotinonitriles for applications in drug discovery and materials science. Further experimental validation of the proposed synthesis and spectroscopic data will be invaluable to the scientific community.

References

- CN115867541A - Aminopyrimidinone derivatives - Google P

-

2-chloronicotinonitrile - Organic Syntheses Procedure. (URL: [Link])

-

Experimental 13 C NMR spectrum of 2-Cl-6-MA - ResearchGate. (URL: [Link])

- US6995264B2 - Process for preparing aripiprazole - Google P

-

2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China - Pipzine Chemicals. (URL: [Link])

-

Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives | Request PDF - ResearchGate. (URL: [Link])

-

A Review on The Chemistry of Nicotinonitriles and Their applications - ResearchGate. (URL: [Link])

- CN109232413A - The preparation method of the chloro- nicotinonitrile of 2 - Google P

-

Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile - Aalto Research Portal. (URL: [Link])

-

Procerss for treating tin ores, concentrates, tailings, or the like - Patent US-1556449-A - PubChem. (URL: [Link])

- US2804460A - Tropene derivatives - Google P

-

Crystal structure of 2-aminopyridinium 6-chloronicotinate - PMC - PubMed Central. (URL: [Link])

-

Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6- phenylnicotinonitrile - ResearchGate. (URL: [Link])

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google P

-

2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile - SpectraBase. (URL: [Link])

- US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google P

-

C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (URL: [Link])

-

6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks. (URL: [Link])

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (URL: [Link])

-

6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (URL: [Link])

-

SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1. (URL: [Link])

-

C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

-

C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (URL: [Link])

- US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile - Google P

- CN104876861A - Method for producing 2-chloro nicotinic acid - Google P

- CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google P

-

2-Chloropropionamide - the NIST WebBook. (URL: [Link])

-

Ftir Spectrum of 2-Chloro-6-Methyl Pyridine - Oriental Journal of Chemistry. (URL: [Link])

-

2-Chloro-6-methylcarbanilic acid, isopropyl ester - Optional[1H NMR] - Chemical Shifts. (URL: [Link])

-

2-Chloro-4,6-dimethylnicotinonitrile - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

Benzonitrile, 2-chloro-6-nitro- - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

- US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google P

-

FTIR Spectrum of 2-chloro-6-methyl pyridine | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. CN115867541A - æ°¨åºå§å¶é ®è¡çç© - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Formation of particles including agents - Patent US-12263249-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Substituted Nicotinonitriles

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-isopropylnicotinonitrile

2-Chloro-6-isopropylnicotinonitrile is a substituted pyridine derivative belonging to a class of compounds that serve as critical building blocks in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The unique arrangement of its functional groups—a nitrile, a chloro group, and an isopropyl substituent on the pyridine ring—offers multiple reaction sites for further chemical transformations. This guide provides a detailed exploration of the primary synthetic pathways to 2-Chloro-6-isopropylnicotinonitrile, designed for researchers and drug development professionals. We will delve into two core strategies: the chlorination of a hydroxy precursor and the Sandmeyer reaction from an amino precursor, offering mechanistic insights, detailed experimental protocols, and a comparative analysis to inform strategic synthetic planning.

Pathway 1: Chlorination of 2-Hydroxy-6-isopropylnicotinonitrile

This pathway is a robust and widely applicable method in pyridine chemistry. It involves two principal stages: first, the synthesis of the 2-hydroxy-6-isopropylnicotinonitrile intermediate, and second, its subsequent chlorination to yield the final product. The conversion of a 2-hydroxypyridine tautomer to its 2-chloro analogue is a classic transformation, typically achieved with potent chlorinating agents like phosphorus oxychloride (POCl₃).

Mechanistic Rationale

The chlorination of 2-hydroxypyridines with POCl₃ is not a simple nucleophilic substitution. The pyridine nitrogen first attacks the electrophilic phosphorus atom of POCl₃, forming a pyridinium phosphate intermediate. This activation step dramatically increases the electrophilicity of the C2 position on the pyridine ring. A chloride ion, either from the POCl₃ or the resulting phosphorodichloridate, then acts as a nucleophile, attacking the C2 position and leading to the displacement of the phosphate group to yield the 2-chloropyridine product. The reaction is often performed in a sealed reactor at elevated temperatures, and sometimes a base like pyridine is added to neutralize the HCl byproduct, driving the reaction to completion.[1]

Workflow Diagram: Chlorination Pathway

Caption: Workflow for the synthesis via chlorination of a hydroxy precursor.

Experimental Protocol: Chlorination of 2-Hydroxy-6-isopropylnicotinonitrile

This protocol is adapted from established methods for the chlorination of hydroxypyridines.[1]

1. Synthesis of 2-Hydroxy-6-isopropylnicotinonitrile (Precursor):

-

To a solution of sodium ethoxide (prepared from sodium in ethanol) in a round-bottom flask, add isopropyl methyl ketone and malononitrile in equimolar amounts.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the crude product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-hydroxy-6-isopropylnicotinonitrile.

2. Chlorination with Phosphorus Oxychloride (POCl₃):

-

Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolution of HCl gas.[2]

-

In a sealed pressure vessel, combine 2-hydroxy-6-isopropylnicotinonitrile (1.0 eq) and phosphorus oxychloride (POCl₃, ~1.5-3.0 eq).

-

Add one equivalent of a tertiary amine base, such as pyridine or triethylamine, to act as an acid scavenger.[1]

-

Seal the reactor and heat the mixture to 100-120°C for 3-5 hours.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic.

-

Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield 2-Chloro-6-isopropylnicotinonitrile.

| Parameter | Condition | Purpose |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Converts the hydroxy group to a chloro group. |

| Base (Optional) | Pyridine or Triethylamine (1.0 eq) | Neutralizes HCl byproduct, drives reaction.[1] |

| Temperature | 100-120°C | Provides activation energy for the reaction. |

| Reaction Time | 3-5 hours | Ensures complete conversion. |

| Workup | Quenching on ice, neutralization, extraction | Isolates and purifies the final product.[2] |

Pathway 2: Sandmeyer Reaction from 2-Amino-6-isopropylnicotinonitrile

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert a primary aromatic amine into a variety of functional groups, including halides.[3][4] This pathway begins with the synthesis of 2-amino-6-isopropylnicotinonitrile, which is then converted to a diazonium salt and subsequently displaced by a chloride ion using a copper(I) chloride catalyst.

Mechanistic Rationale

The reaction proceeds in two critical steps:

-

Diazotization: The primary amine (2-amino-6-isopropylnicotinonitrile) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[5] This occurs at low temperatures (0-5°C) to form a relatively unstable diazonium salt. Keeping the temperature low is crucial to prevent premature decomposition of the salt, which could lead to the formation of an undesired phenol side product.[5]

-

Copper-Catalyzed Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][6] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[3]

Workflow Diagram: Sandmeyer Pathway

Caption: Workflow for the Sandmeyer reaction pathway.

Experimental Protocol: Sandmeyer Reaction

This protocol is based on general procedures for the Sandmeyer reaction.[5][7]

1. Synthesis of 2-Amino-6-isopropylnicotinonitrile (Precursor):

-

This precursor can be synthesized via the condensation of an appropriate α,β-unsaturated carbonyl compound with malononitrile in the presence of an ammonia source like ammonium acetate.[8] Alternatively, it is commercially available from suppliers.

2. Diazotization:

-

Dissolve 2-amino-6-isopropylnicotinonitrile (1.0 eq) in a mixture of concentrated HCl and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5°C. Vigorous stirring is essential.[5]

-

Stir the resulting diazonium salt solution at 0-5°C for an additional 15-20 minutes.

3. Copper(I) Chloride Catalyzed Substitution:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl, ~1.2 eq) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Bubbling (evolution of N₂ gas) should be observed.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.

-

Heat the mixture gently (e.g., in a 50-60°C water bath) for 30 minutes to ensure complete decomposition of any remaining diazonium salt complex.

-

Cool the mixture, extract with a suitable organic solvent (e.g., ether or dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify via column chromatography or recrystallization.

| Parameter | Condition | Purpose |

| Diazotizing Agent | NaNO₂ / HCl | Converts the primary amine to a diazonium salt.[5] |

| Temperature | 0-5°C | Prevents premature decomposition of the diazonium salt.[5] |

| Catalyst | Copper(I) Chloride (CuCl) | Catalyzes the substitution of the diazonium group.[3] |

| Workup | Extraction, washing, and purification | Isolates the final chlorinated product. |

Comparative Analysis and Conclusion

Both the chlorination of the hydroxy precursor and the Sandmeyer reaction represent viable and effective pathways for the synthesis of 2-Chloro-6-isopropylnicotinonitrile. The choice between them depends on several factors pertinent to the research or manufacturing environment.

| Feature | Pathway 1: Chlorination of Hydroxy Precursor | Pathway 2: Sandmeyer Reaction |

| Starting Material | 2-Hydroxy-6-isopropylnicotinonitrile | 2-Amino-6-isopropylnicotinonitrile |

| Key Reagents | POCl₃, PCl₅, or SOCl₂ | NaNO₂, HCl, CuCl |

| Reaction Conditions | High temperature (100-120°C), sealed vessel | Low temperature (0-5°C) followed by warming |

| Safety & Handling | Highly corrosive chlorinating agents; exothermic quench.[2] | Unstable diazonium intermediate; careful temperature control required.[5] |

| Potential Byproducts | Incomplete chlorination, phosphate esters | Phenol derivatives if diazonium salt decomposes with water.[5] |

| Scalability | Well-suited for large-scale solvent-free preparations.[1] | Can be scaled, but temperature control becomes more critical. |

For laboratory-scale synthesis, the Sandmeyer reaction may be preferable if the amino precursor is readily available, as it utilizes common and less harsh reagents than POCl₃. For industrial-scale production, the solvent-free chlorination method offers advantages in terms of waste reduction and process intensity, provided that appropriate safety measures and equipment are in place to handle the corrosive reagents and high temperatures.[1] Ultimately, the optimal route will be determined by precursor availability, equipment capabilities, and safety considerations.

References

- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).

- Wikipedia. (2024). Sandmeyer reaction.

- chemeurope.com. (n.d.). Sandmeyer reaction.

- Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-.

- Organic Syntheses. (n.d.). 2-chloronicotinonitrile.

- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.

- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Kakadiya et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles.

- PMC - NIH. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- BLD Pharm. (n.d.). 2-Amino-6-isopropylnicotinonitrile.

Sources

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer_reaction [chemeurope.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6-isopropylnicotinonitrile

Introduction: 2-Chloro-6-isopropylnicotinonitrile (CAS No: 108244-44-6) is a halogenated heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery.[1] Its structure, featuring a substituted pyridine ring, makes it a valuable intermediate in the synthesis of complex molecular architectures.[2][3] With a molecular formula of C₉H₉ClN₂ and a molecular weight of 180.63 g/mol , this solid compound demands a rigorous and well-informed approach to its handling due to its significant acute toxicity.[1][4]

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required for the safe laboratory use of 2-Chloro-6-isopropylnicotinonitrile. The information herein is synthesized from authoritative safety data sheets and established chemical safety practices to empower researchers, scientists, and drug development professionals to mitigate risks effectively.

Section 1: Hazard Identification and GHS Classification

The primary and most critical hazard associated with 2-Chloro-6-isopropylnicotinonitrile is its acute oral toxicity.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it as a substance that can be fatal if ingested. This necessitates stringent controls to prevent any possibility of ingestion.

Table 1: GHS Classification for 2-Chloro-6-isopropylnicotinonitrile | Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 3 |

| Danger | H301: Toxic if swallowed[1][4][5] |Expert Insight: An "Acute Toxicity, Oral, Category 3" classification indicates a high degree of toxicity.[6] For laboratory personnel, this means that even a small, accidental ingestion of the compound could have severe health consequences. Therefore, policies such as "no eating, drinking, or smoking in the lab" must be strictly enforced, and hand hygiene after handling is non-negotiable.[7]

Section 2: Physicochemical Properties

Understanding the basic properties of a chemical is fundamental to its safe handling.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 108244-44-6 | [1] |

| Molecular Formula | C₉H₉ClN₂ | [1][4] |

| Molecular Weight | 180.63 g/mol | [1][4] |

| Appearance | Solid | |

| SMILES String | CC(C)c1ccc(C#N)c(Cl)n1 | |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 | [4] |

| Water Hazard Class | WGK 3: Severely hazardous to water |[4] |

Section 3: Chemical Structure

A visual representation of the molecule is crucial for understanding its reactivity and potential interactions.

Caption: Chemical structure of 2-Chloro-6-isopropylnicotinonitrile.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a combination of engineering controls and appropriate PPE. This follows the hierarchy of controls, where engineering solutions are the primary defense.

Caption: The hierarchy of controls prioritizes engineering solutions over PPE.

-

Engineering Controls:

-

Chemical Fume Hood: All handling of 2-Chloro-6-isopropylnicotinonitrile, including weighing and transferring, must be conducted inside a certified chemical fume hood to prevent inhalation of any airborne particulates.[8]

-

Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air environment.[7]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[9]

-

-

Personal Protective Equipment (PPE): PPE is a critical last line of defense and must be selected carefully.[10][11]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[11] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[12]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[7][13]

-

Body Protection: A standard laboratory coat is required. For procedures with a higher risk of spills, a chemically resistant apron or coveralls should be considered.[13]

-

Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges should be used.[9]

-

Section 5: Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

-

Preparation and Pre-Handling Checks:

-

Review the Safety Data Sheet (SDS) for this compound.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary equipment (spatula, weigh paper, reaction vessel) inside the fume hood.

-

Verify the location and functionality of the nearest eyewash station and safety shower.

-

-

Donning PPE:

-

Put on a lab coat, followed by chemical splash goggles.

-

Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

-

-

Handling the Compound:

-

Perform all manipulations within the fume hood.

-

Use a clean spatula to transfer the required amount of the solid onto a tared weigh paper or into a suitable container.

-

Transfer the weighed solid directly into the reaction vessel.

-

Securely close the primary container immediately after use.

-

-

Post-Handling and Cleanup:

-

Clean any contaminated equipment and the work surface within the fume hood using an appropriate solvent and waste disposal procedure.

-

Dispose of any contaminated weigh paper or other disposable items in the designated solid hazardous waste container.

-

-

Doffing PPE:

Section 6: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

-

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15]

-

For long-term stability and safety, it is recommended to store the compound under an inert atmosphere and at refrigerated temperatures (2-8°C).[1]

-

The storage area should be secure and locked, accessible only to authorized personnel.[5][14]

-

-

Incompatible Materials:

Section 7: Emergency Response Protocols

A clear and practiced emergency plan is vital.

Caption: A decision tree for responding to a chemical spill.

-

In Case of a Spill:

-

Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large, uncontained, or if you are unsure how to proceed.

-

Control: Prevent the spill from entering drains.

-

Cleanup (for minor spills by trained personnel only): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[9][17] Place the material into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

-

-

In Case of Personal Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[16][18] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[18] Seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[14][16] Seek immediate medical attention.

-

Ingestion: This is a medical emergency. Immediately call a Poison Control Center or physician.[4][5] Rinse the mouth with water. Do NOT induce vomiting.[5][14]

-

-

In Case of Fire:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Hazards: Combustion may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[16][19]

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][16]

-

Section 8: Disposal Considerations

2-Chloro-6-isopropylnicotinonitrile and any materials contaminated with it are considered hazardous waste.

-

Procedure:

-

Dispose of waste in a designated, labeled, and sealed hazardous waste container.

-

Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.

-

All disposal must be conducted through an approved waste disposal company and in strict accordance with all local, state, and federal regulations.[5][9]

-

References

-

Emergency Procedures for Incidents Involving Chemicals. (n.d.). Research Safety, Washington University in St. Louis. Retrieved from [Link]

-

Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

-

Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. (2004-07-07). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2024-03). University of Notre Dame Risk Management and Safety. Retrieved from [Link]

-

GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

2-chloronicotinonitrile. (n.d.). Organic Syntheses. Retrieved from [Link]

-

GHS Classification List. (2016-01-27). ChemSafetyPRO. Retrieved from [Link]

-

Overview of the GHS Classification Scheme in Hazard Classification. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

-

2-Chloronicotinonitrile. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

-

Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. (2014-11-27). Australian Government Department of Health and Aged Care. Retrieved from [Link]

-

A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]

-

Western Carolina University Standard Operating Procedure for the use of 2-Chloroethanol. (n.d.). Western Carolina University. Retrieved from [Link]

-

2-Chloro-6-isopropylphenol. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1997-04-16). Google Patents.

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025-01-04). National Center for Biotechnology Information. Retrieved from [Link]

- The preparation method of 2-chloronicotinic acid. (n.d.). Google Patents.

Sources

- 1. 108244-44-6|2-Chloro-6-isopropylnicotinonitrile|BLD Pharm [bldpharm.com]

- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-isopropylnicotinonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. epa.gov [epa.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. wcu.edu [wcu.edu]

- 9. fishersci.com [fishersci.com]

- 10. Protective Equipment - American Chemistry Council [americanchemistry.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]

- 13. hsa.ie [hsa.ie]

- 14. tcichemicals.com [tcichemicals.com]

- 15. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of 2-Chloro-6-isopropylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nicotinonitrile Scaffold - A Privileged Motif in Drug Discovery

The nicotinonitrile (3-cyanopyridine) framework represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a multitude of therapeutic agents.[1] The inherent electronic properties of the nitrile group, including its capacity to act as a hydrogen bond acceptor and a bioisostere for other functional groups, contribute to its prevalence in clinically successful drugs.[2] Marketed pharmaceuticals such as the kinase inhibitors Bosutinib and Neratinib feature this core structure, highlighting its significance in targeting key cellular signaling pathways.[1] This guide will delve into the putative mechanism of action of a specific derivative, 2-Chloro-6-isopropylnicotinonitrile, leveraging established knowledge of related compounds to propose a scientifically grounded hypothesis for its biological activity. While direct experimental data for this exact molecule is not extensively available in the public domain, by examining the structure-activity relationships of analogous compounds, we can construct a compelling model of its molecular interactions and downstream cellular consequences.

Part 1: A Putative Mechanism of Action - Kinase Inhibition as a Primary Modality

Based on the prevalence of kinase inhibition among bioactive nicotinonitrile derivatives, it is hypothesized that 2-Chloro-6-isopropylnicotinonitrile primarilly functions as a protein kinase inhibitor . Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The chemical architecture of 2-Chloro-6-isopropylnicotinonitrile provides several clues to its potential as a kinase inhibitor:

-

The Nicotinonitrile Core: The pyridine ring can engage in hydrogen bonding and π-stacking interactions within the ATP-binding pocket of a kinase. The nitrile group can act as a key hydrogen bond acceptor, a feature observed in the interaction of other nitrile-containing drugs with their targets.[2]

-

The 2-Chloro Substituent: The presence of a chlorine atom at the 2-position of the pyridine ring is significant. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, in some instances, chloro-substituted heterocycles have been shown to act as covalent inhibitors by reacting with nucleophilic residues, such as cysteine, within the target protein.[4] This suggests a potential for either reversible or irreversible inhibition.

-

The 6-Isopropyl Group: The bulky and hydrophobic isopropyl group at the 6-position likely plays a crucial role in defining the selectivity of the compound. This group can occupy a hydrophobic pocket within the kinase active site, contributing to the overall binding affinity and dictating which kinases are targeted.

One potential target for nicotinonitrile derivatives is the Pim-1 kinase , a serine/threonine kinase that is often overexpressed in various cancers and is involved in promoting cell survival and proliferation.[5] Several studies have demonstrated that cyanopyridine derivatives can effectively inhibit Pim-1 kinase.[5] Another possibility is the inhibition of kinases like MSK1 (Mitogen- and stress-activated protein kinase 1) , where chlorocyanopyridine series have been identified as covalent inhibitors.[4]

Proposed Signaling Pathway Perturbation

Assuming 2-Chloro-6-isopropylnicotinonitrile inhibits a pro-proliferative kinase (e.g., Pim-1 or a related kinase), its mechanism would involve the disruption of downstream signaling cascades that are crucial for cancer cell growth and survival.

Figure 1: Proposed signaling pathway inhibited by 2-Chloro-6-isopropylnicotinonitrile.

Part 2: Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that 2-Chloro-6-isopropylnicotinonitrile acts as a kinase inhibitor, a series of well-defined experiments are necessary. These protocols are designed to be self-validating, with each step providing evidence to support or refute the proposed mechanism.

Workflow for Validating Kinase Inhibitory Activity

Figure 2: Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

Objective: To determine the direct inhibitory activity of 2-Chloro-6-isopropylnicotinonitrile against a panel of purified kinases.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [6]

-

Reagents and Materials:

-

Purified recombinant target kinase (e.g., Pim-1, MSK1).

-

Biotinylated substrate peptide specific for the kinase.

-

ATP.

-

TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (acceptor).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

384-well low-volume microplates.

-

Plate reader capable of TR-FRET measurements.

-

-

Procedure:

-

Prepare a serial dilution of 2-Chloro-6-isopropylnicotinonitrile in DMSO.

-

In a 384-well plate, add the compound dilutions.

-

Add the kinase and biotinylated substrate peptide to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents.

-

Incubate for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm/620 nm).

-

Plot the TR-FRET ratio against the log of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Causality and Self-Validation: A dose-dependent decrease in the TR-FRET signal indicates direct inhibition of the kinase. The use of a purified system ensures that the observed effect is not due to off-target effects within a cellular context.

Objective: To assess the effect of 2-Chloro-6-isopropylnicotinonitrile on kinase activity and downstream signaling in a cellular environment.

Methodology: Western Blot Analysis of Phosphorylated Substrates [7]

-

Reagents and Materials:

-

Cancer cell line known to have active signaling through the target kinase (e.g., a hematological malignancy cell line for Pim-1).

-

Cell culture medium and supplements.

-

2-Chloro-6-isopropylnicotinonitrile.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against the phosphorylated and total forms of the target kinase's downstream substrate (e.g., anti-phospho-BAD for Pim-1).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and Western blotting apparatus.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of 2-Chloro-6-isopropylnicotinonitrile for a specified time (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total protein.

-

Normalize the phosphorylated protein signal to the total protein signal.

-

A dose-dependent decrease in the phosphorylation of the downstream substrate confirms target engagement and inhibition in a cellular context.

-

Causality and Self-Validation: Observing a decrease in the phosphorylation of a known downstream substrate of the target kinase provides strong evidence that the compound is inhibiting the kinase's activity within the cell and impacting its signaling pathway.

Objective: To determine the functional consequences of kinase inhibition by 2-Chloro-6-isopropylnicotinonitrile on cancer cell phenotype.

Methodology: Cell Viability Assay (MTT Assay) [8]

-

Reagents and Materials:

-

Cancer cell line.

-

Cell culture medium.

-

2-Chloro-6-isopropylnicotinonitrile.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a serial dilution of 2-Chloro-6-isopropylnicotinonitrile for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the inhibitor concentration.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value.

-

Causality and Self-Validation: A dose-dependent decrease in cell viability is consistent with the inhibition of a kinase that is critical for cell survival and proliferation. This links the molecular mechanism to a functional cellular outcome.

Quantitative Data Summary

| Assay | Parameter | Expected Outcome for an Active Compound |

| Biochemical Kinase Assay | IC₅₀ | Low nanomolar to micromolar range against the target kinase. |

| Kinome-Wide Profiling | Selectivity Score | High selectivity for the target kinase over other kinases. |

| Western Blot | Phospho-substrate levels | Dose-dependent decrease in the phosphorylation of the target kinase's substrate. |

| Cell Viability Assay | GI₅₀ | Potent inhibition of cancer cell growth. |

Conclusion

While the precise molecular target of 2-Chloro-6-isopropylnicotinonitrile remains to be definitively elucidated through direct experimental evidence, a strong, scientifically-backed hypothesis points towards its action as a protein kinase inhibitor. The structural features of the molecule, combined with the known activities of related nicotinonitrile derivatives, provide a solid foundation for this proposed mechanism. The detailed experimental protocols outlined in this guide offer a clear and robust pathway for the validation of this hypothesis, from initial biochemical characterization to the assessment of cellular and phenotypic consequences. The successful execution of these experiments will be instrumental in understanding the full therapeutic potential of this and similar compounds in the ongoing quest for novel and effective treatments for a range of human diseases.

References

- Benchchem. Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols.

- Thermo Fisher Scientific. Biochemical Kinase Assays.

- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.

- Cayman Chemical. Methods for Detecting Kinase Activity.

- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.

- Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11.

- Benchchem. Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols.

-

ResearchGate. Nicotinonitrile derivatives as antitumor agents. Available from: [Link]

- El-Sayed, N. N. E., et al. (2023).

- El-Damasy, A. K., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10735–10751.

- Jones, A. M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9193–9212.

- Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464.

- Al-Warhi, T., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Scientific Reports, 12(1), 1-20.

- El-Damasy, A. K., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10735-10751.

- Pinto, M. F., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ChemistryOpen, 10(10), 1016-1023.

- Wujec, M., et al. (2021).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. Retrieved January 19, 2026 from [Link].

-

Chemical-kinomics. Drug Discovery - Inhibitor. Available from: [Link]

-

Semantic Scholar. A Review on The Chemistry of Nicotinonitriles and Their applications. Available from: [Link]

- Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(22), 127568.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]